Nortafluprost

Description

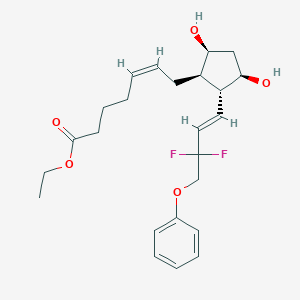

Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32F2O5/c1-2-30-23(29)13-9-4-3-8-12-19-20(22(28)16-21(19)27)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,27-28H,2,4,9,12-13,16-17H2,1H3/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWJIEVPQKMQPO-MSHHKXPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209860-89-9 | |

| Record name | Nortafluprost | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE6T2PLV6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nortafluprost synthesis pathway and intermediates

An In-Depth Technical Guide to the Synthesis of Nortafluprost

This guide provides a comprehensive overview of the synthetic pathways and key intermediates involved in the production of this compound, a potent prostaglandin F2α analogue. Designed for researchers, scientists, and professionals in drug development, this document delves into the strategic chemical transformations, the rationale behind methodological choices, and the practical execution of the core synthetic steps.

Introduction to this compound

This compound is a synthetic prostaglandin F2α analogue that has garnered significant interest for its therapeutic potential. Like other members of its class, such as latanoprost and travoprost, it is primarily investigated for its ability to reduce intraocular pressure, a key factor in the management of glaucoma. Its structure features the characteristic cyclopentane core with two aliphatic side chains, the α-chain and the ω-chain, and multiple stereocenters that are crucial for its biological activity. The efficient and stereocontrolled synthesis of this compound is a significant challenge in medicinal chemistry, relying on decades of research in prostaglandin synthesis.

Retrosynthetic Analysis: Deconstructing this compound

A logical retrosynthetic analysis of this compound reveals a convergent synthetic strategy, a hallmark of modern prostaglandin synthesis. The primary disconnections are made at the carbon-carbon double bonds of the two side chains, which are typically formed via olefination reactions. This approach traces the molecule back to a highly functionalized cyclopentane core, which itself can be derived from a more fundamental and widely used building block.

Caption: Retrosynthetic analysis of this compound.

This analysis identifies two key synthons for the side chains and a versatile core intermediate. The most common and historically significant starting material for this core is the Corey lactone , a cornerstone of prostaglandin synthesis developed by E.J. Corey.[1][2][3]

The Cornerstone Intermediate: The Corey Lactone

The Corey lactone is a bicyclic compound that contains the necessary stereochemical information for the cyclopentane core of prostaglandins.[3][4][5] Its rigid structure allows for highly stereocontrolled manipulations. Numerous methods for its synthesis, both racemic and enantioselective, have been developed since its inception.[1][6]

A common approach to the optically active Corey lactone involves a Diels-Alder reaction followed by a series of transformations including Baeyer-Villiger oxidation and iodolactonization.[1][6][7] The presence of the lactone and hydroxyl groups allows for differential protection and subsequent elaboration of the side chains.

Forward Synthesis of this compound from Corey Lactone

The forward synthesis from a protected Corey lactone derivative is a multi-step process that requires precise control over reaction conditions to ensure high yields and stereoselectivity.

Sources

- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [mdpi.com]

- 2. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. synarchive.com [synarchive.com]

A Technical Guide to the Mechanism of Action of Nortafluprost in Ocular Hypertension

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ocular hypertension is the primary modifiable risk factor in the management of glaucoma, a progressive optic neuropathy that can lead to irreversible blindness.[1][2] Prostaglandin F2α (PGF2α) analogs are the cornerstone of first-line therapy, prized for their potent intraocular pressure (IOP)-lowering efficacy and favorable safety profile. This guide provides an in-depth technical analysis of the mechanism of action of Nortafluprost, the active carboxylic acid metabolite of the prodrug Tafluprost. As a highly selective and potent agonist for the prostanoid FP receptor, this compound primarily enhances the uveoscleral outflow of aqueous humor.[1][3] This is achieved through a sophisticated signaling cascade that leads to ciliary muscle relaxation and extensive remodeling of the extracellular matrix. Furthermore, emerging evidence indicates a secondary role in modulating the conventional trabecular outflow pathway. This document will dissect the molecular interactions, downstream cellular effects, and the key experimental methodologies used to validate this mechanism, offering a comprehensive resource for professionals in ophthalmic drug development.

The Pharmacological Profile of this compound

Prodrug Activation and Metabolism

This compound is the biologically active entity derived from the topical administration of Tafluprost, an isopropyl ester prodrug.[4] This esterification strategy is critical for enhancing corneal penetration. Following administration, corneal esterases rapidly hydrolyze Tafluprost to its active free acid, this compound (herein referred to as Tafluprost acid).[3][5][6] This bioactivation ensures that the active molecule is delivered directly to the target tissues within the anterior segment of the eye.[4] Systemically, Tafluprost acid is further metabolized via fatty acid β-oxidation and phase II conjugation into inactive metabolites, minimizing systemic side effects.[5] In vitro studies have shown that Tafluprost acid is not a substrate for cytochrome P450 (CYP) enzymes, reducing the potential for metabolic drug-drug interactions.[5][7][8][9]

Chemical Structure and Significance

The chemical structure of Tafluprost acid, a 15,15-difluoro PGF2α analog, confers high potency and selectivity for the prostanoid FP receptor. This structural modification is key to its powerful IOP-lowering effect and differentiates it from other prostaglandin analogs (PGAs).

Caption: Prodrug activation and metabolic pathway of Tafluprost.

Core Mechanism: Selective FP Receptor Agonism

The IOP-lowering effect of Tafluprost acid is mediated almost exclusively through its activity as a selective and potent agonist at the prostanoid FP receptor, a G-protein coupled receptor (GPCR).[3][10]

Receptor Binding and Downstream Signaling

Studies have demonstrated that Tafluprost acid possesses a very high affinity for the FP receptor, reported to be approximately 12 times greater than that of latanoprost acid.[11] This high affinity translates into potent functional activity. The FP receptor is primarily coupled to the Gαq/11 protein.[12] Upon agonist binding, the following signaling cascade is initiated:

-

Gαq Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[12][13]

-

Protein Kinase C Activation: The combination of elevated intracellular Ca2+ and DAG activates Protein Kinase C (PKC), which phosphorylates various downstream target proteins.

-

MAPK Pathway Activation: This cascade further activates mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, which leads to the transcriptional regulation of genes involved in extracellular matrix remodeling.[14]

Caption: Downstream signaling pathway following FP receptor activation.

Impact on Aqueous Humor Outflow Pathways

Tafluprost acid lowers IOP by increasing the outflow of aqueous humor, primarily through the unconventional (uveoscleral) pathway, with secondary effects on the conventional (trabecular) pathway.[2][15][16]

The Uveoscleral Pathway: A Paradigm of Matrix Remodeling

The principal mechanism, accounting for the majority of IOP reduction, is the enhancement of aqueous humor outflow through the uveoscleral pathway.[1][4][17] This is not a passive process but an active biological remodeling. FP receptors are densely expressed in the ciliary muscle.[13][18] Activation of these receptors by Tafluprost acid leads to two coordinated effects:

-

Ciliary Muscle Relaxation: FP receptor agonism induces relaxation of the ciliary smooth muscle fibers.[19][20] This relaxation widens the interstitial spaces within the muscle bundles.

-

Extracellular Matrix (ECM) Degradation: The more significant, long-term effect is the remodeling of the ECM within the ciliary muscle.[21][22] The signaling cascade upregulates the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-1, MMP-2, and MMP-3.[14][23] These enzymes degrade components of the ECM, such as collagens I, III, IV, and fibronectin.[22] This reduction in ECM density decreases the hydraulic resistance through the interstitial spaces, dramatically increasing the outflow of aqueous humor from the anterior chamber into the suprachoroidal space.[21][24]

The Trabecular Pathway: An Emerging Contribution

While historically attributed to the uveoscleral pathway, there is compelling evidence that PGAs, including Tafluprost acid, also influence the conventional outflow pathway through the trabecular meshwork (TM).[2][19][25] FP receptors are functionally present on human TM cells.[13][18] The mechanisms include:

-

Modulation of TM Cell Contractility: Tafluprost acid can counteract the contractile effects of agents like endothelin-1 on TM cells.[25] Reducing the contractility of TM cells can increase the effective filtration area and enhance outflow facility.

-

ECM Remodeling in the TM: Similar to its effects in the ciliary muscle, Tafluprost acid can induce MMP expression in TM cells, remodeling the ECM in the juxtacanalicular region and reducing outflow resistance.[14]

Experimental Validation Protocols

The mechanistic claims for this compound are substantiated by a suite of standardized in vitro and ex vivo assays. The causality behind these experimental choices is to build a pharmacological profile from receptor interaction to functional cellular response.

Protocol: Radioligand Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) and selectivity of Tafluprost acid for the human FP receptor versus other prostanoid receptors (e.g., EP, DP, IP, TP).

-

Methodology:

-

Preparation: Utilize cell membranes prepared from HEK-293 or other suitable cell lines stably expressing the recombinant human prostanoid receptor of interest.

-

Competitive Binding: Incubate a fixed concentration of a specific radioligand (e.g., [3H]PGF2α for the FP receptor) with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (Tafluprost acid).

-

Incubation & Separation: Allow the reaction to reach equilibrium. Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

-

Self-Validation: The protocol's integrity is confirmed by running a parallel assay with a known reference compound (e.g., PGF2α) to ensure the assay performs within historical parameters. The use of multiple receptor subtypes provides a direct measure of selectivity.

Protocol: Phosphoinositide (PI) Turnover Assay

-

Objective: To measure the functional agonist potency (EC50) and efficacy of Tafluprost acid at the FP receptor.

-

Methodology:

-

Cell Culture & Labeling: Culture cells expressing the FP receptor (e.g., human ciliary muscle cells or Swiss 3T3 fibroblasts) and label them overnight with [3H]-myo-inositol, which is incorporated into membrane phosphoinositides.[26]

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatase, causing labeled inositol phosphates (IPs) to accumulate.

-

Stimulation: Add increasing concentrations of Tafluprost acid to the cells and incubate for a defined period (e.g., 30-60 minutes).

-

Extraction: Terminate the reaction by adding a cold acid (e.g., trichloroacetic acid).

-

Separation & Quantification: Separate the accumulated [3H]-IPs from the free [3H]-inositol using anion-exchange chromatography. Quantify the radioactivity of the IP fraction by scintillation counting.

-

Data Analysis: Plot the amount of [3H]-IPs accumulated against the log concentration of the agonist. Determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) using a sigmoidal dose-response curve fit.

-

-

Self-Validation: A full agonist like fluprostenol is used as a positive control to define the maximal system response (100% efficacy).[27] The dose-dependent nature of the response validates the specific receptor-mediated effect.

Caption: Experimental workflow for in vitro pharmacological profiling.

Comparative Pharmacology and Clinical Data

The clinical utility of a drug is defined by its performance relative to existing standards. Tafluprost acid's pharmacological profile translates to robust clinical efficacy.

Receptor Profile Comparison

Tafluprost acid's high selectivity for the FP receptor is a key characteristic. Compared to other PGAs, it shows minimal affinity for other prostanoid receptors, which is hypothesized to reduce the incidence of certain side effects.[26][28]

| Compound (Active Acid) | FP Receptor Affinity (Ki, nM) | FP Receptor Potency (EC50, nM) | Selectivity Profile |

| Tafluprost Acid | ~0.4 - 2.4 | ~1.9 - 3.6 | Highly selective for FP receptor.[11][27] |

| Latanoprost Acid | ~3.1 - 98 | ~32 - 124 | High affinity for FP, but also shows some activity at EP1 receptors.[28] |

| Travoprost Acid | ~3.1 - 35 | ~1.4 - 3.6 | Highly potent and selective for the FP receptor.[28] |

| Table 1: Comparative in vitro pharmacology of common prostaglandin analogs. Data synthesized from multiple sources.[11][27][28] |

Clinical Efficacy in IOP Reduction

Clinical trials have consistently demonstrated that once-daily topical administration of Tafluprost 0.0015% provides a significant and sustained reduction in IOP in patients with open-angle glaucoma or ocular hypertension.[29][30] Its efficacy is non-inferior, and in some studies superior, to that of latanoprost.[1][11][30][31]

| Study Parameter | Tafluprost (0.0015%) | Latanoprost (0.005%) | Travoprost (0.004%) |

| Mean IOP Reduction | 27% - 31% from baseline | 26% - 35% from baseline | 29% - 31% from baseline |

| 24-Hour IOP Control | Effective, sustained reduction | Effective, sustained reduction | Effective, sustained reduction |

| Table 2: Summary of clinical efficacy in IOP reduction from baseline. Data represent typical ranges reported in comparative clinical trials.[11][30][31][32][33] |

Conclusion

The mechanism of action of this compound (Tafluprost acid) in ocular hypertension is a well-defined process centered on its role as a potent and highly selective agonist of the prostanoid FP receptor. Its primary effect is to enhance aqueous humor outflow through the uveoscleral pathway via a sophisticated signaling cascade that culminates in the relaxation of the ciliary muscle and extensive remodeling of the extracellular matrix. A secondary, but functionally relevant, mechanism involves increasing outflow through the trabecular meshwork. This dual-pathway action, driven by a strong and selective receptor interaction, underpins its robust and sustained IOP-lowering effect, establishing it as a key therapeutic agent in the management of glaucoma.

References

-

Sharif, N. A., Kelly, C. R., & Crider, J. Y. (1998). Prostaglandin F2α receptors in the human trabecular meshwork. Investigative Ophthalmology & Visual Science, 39(13), 2486-2493.

-

Kennedy, C. R., & Sharif, N. A. (1998). Prostaglandin F2 alpha receptors in the human trabecular meshwork. PubMed, 9477988.

-

Woodward, D. F., et al. (2018). Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma. British Journal of Pharmacology, 175(8), 1196-1209.

-

Thieme, H., et al. (2004). Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility. Investigative Ophthalmology & Visual Science, 45(1), 168-175.

-

Alm, A. (2008). Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension. Clinical Ophthalmology, 2(4), 877-895.

-

U.S. Food and Drug Administration. (2012). Pharmacology Review - ZIOPTAN (tafluprost) ophthalmic solution. accessdata.fda.gov.

-

Hellberg, M. R., et al. (2003). Discovery of 13-oxa prostaglandin analogs as antiglaucoma agents: synthesis and biological activity. Journal of Medicinal Chemistry, 46(18), 3747-3757.

-

Asrani, S., & Sponsel, W. E. (2010). Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension. Clinical Ophthalmology, 4, 1097-1104.

-

Winkler, N. S., & Fautsch, M. P. (2014). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. Journal of Ocular Pharmacology and Therapeutics, 30(2-3), 102-109.

-

Sharif, N. A., et al. (2001). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics, 17(4), 313-332.

-

Winkler, N. S., & Fautsch, M. P. (2014). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. PMC - NIH.

-

Ota, T., et al. (2005). Prostaglandin Analogues and Mouse Intraocular Pressure: Effects of Tafluprost, Latanoprost, Travoprost, and Unoprostone, Considering 24-Hour Variation. Investigative Ophthalmology & Visual Science, 46(6), 2006-2011.

-

Camras, C. B. (2008). The Pharmacology of Prostaglandin Analogues. Ento Key.

-

Patsnap Synapse. (2024). What is the mechanism of Tafluprost?. Patsnap Synapse.

-

Pharmacology Animation. (2024). PHARMACOLOGY OF Tafluprost (Zioptan); Overview, Mechanism of action, Effects, Uses, Pharmacokinetics. YouTube.

-

GlobalRx. (n.d.). Clinical Profile of Tafluprost 0.0015% Ophthalmic Solution. GlobalRx.

-

Agnifili, L., et al. (2012). A Prospective Study Evaluating IOP Changes after Switching from a Therapy with Prostaglandin Eye Drops Containing Preservatives to Nonpreserved Tafluprost in Glaucoma Patients. The Scientific World Journal, 2012, 890282.

-

Winkler, N. S., & Fautsch, M. P. (2014). Effects of prostaglandin analogues on aqueous humor outflow pathways. Journal of Ocular Pharmacology and Therapeutics, 30(2-3), 102-9.

-

Kim, Y. W., et al. (2022). Long-Term Effectiveness and Safety of Tafluprost, Travoprost, and Latanoprost in Korean Patients with Primary Open-Angle Glaucoma or Normal-Tension Glaucoma: A Multicenter Retrospective Cohort Study (LOTUS Study). Journal of Clinical Medicine, 11(19), 5824.

-

Uusitalo, H., et al. (2010). Efficacy and safety of tafluprost 0.0015% versus latanoprost 0.005% eye drops in open-angle glaucoma and ocular hypertension: 24-month results of a randomized, double-masked phase III study. Acta Ophthalmologica, 88(1), 12-19.

-

Winkler, N. S., & Fautsch, M. P. (2014). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. Liebertpub.com.

-

Sharif, N. A. (2024). Latanoprost. StatPearls - NCBI Bookshelf.

-

Clinicaltrials.eu. (n.d.). Tafluprost – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.

-

Fukano, Y., & Kawazu, K. (2009). Disposition and Metabolism of a Novel Prostanoid Antiglaucoma Medication, Tafluprost, Following Ocular Administration to Rats. Drug Metabolism and Disposition, 37(8), 1622-1634.

-

Kuwayama, Y. (2010). Clinical appraisal of tafluprost in the reduction of elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension. Clinical Ophthalmology, 4, 145-154.

-

Lindsey, J. D., & Weinreb, R. N. (2002). Effects of Prostaglandins on the Aqueous Humor Outflow Pathways. Journal of Glaucoma, 11(5), 441-447.

-

Smedowski, A., et al. (1998). Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections. Experimental Eye Research, 67(5), 551-559.

-

Faseeh, A., et al. (2021). Comparison between Latanoprost, Travoprost, and Tafluprost in reducing intraocular pressure fluctuations in patients with glaucoma. Journal of the Egyptian Ophthalmological Society, 114(1), 1.

-

XenoTech. (2021). An Overview of Non CYP Mediated Metabolism Pathways and In Vitro Evaluation Strategies. XenoTech.

-

Sagara, T., et al. (1999). Increased matrix metalloproteinases 1, 2, and 3 in the monkey uveoscleral outflow pathway after topical prostaglandin F(2 alpha)-isopropyl ester treatment. Archives of Ophthalmology, 117(6), 781-787.

-

Stamer, W. D., et al. (2012). Mapping Molecular Differences and Extracellular Matrix Gene Expression in Segmental Outflow Pathways of the Human Ocular Trabecular Meshwork. PLOS ONE, 7(6), e38943.

-

Evotec. (n.d.). Non-CYP Mediated Metabolism. Evotec.

-

Pierce, K. L., et al. (2008). Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. British Journal of Pharmacology, 154(2), 431-445.

-

Shet, M. S., et al. (1997). Metabolism of the antiandrogenic drug (flutamide) by human CYP1A2. Drug Metabolism and Disposition, 25(11), 1298-1303.

Sources

- 1. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tafluprost? [synapse.patsnap.com]

- 4. Articles [globalrx.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Disposition and metabolism of a novel prostanoid antiglaucoma medication, tafluprost, following ocular administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Non-CYP Mediated Metabolism | Evotec [evotec.com]

- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prostaglandin F2 alpha receptors in the human trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aoa.org [aoa.org]

- 15. researchgate.net [researchgate.net]

- 16. Effects of prostaglandin analogues on aqueous humor outflow pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Increased matrix metalloproteinases 1, 2, and 3 in the monkey uveoscleral outflow pathway after topical prostaglandin F(2 alpha)-isopropyl ester treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mapping Molecular Differences and Extracellular Matrix Gene Expression in Segmental Outflow Pathways of the Human Ocular Trabecular Meshwork | PLOS One [journals.plos.org]

- 25. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ClinPGx [clinpgx.org]

- 28. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. clinicaltrials.eu [clinicaltrials.eu]

- 30. Clinical appraisal of tafluprost in the reduction of elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 31. A Prospective Study Evaluating IOP Changes after Switching from a Therapy with Prostaglandin Eye Drops Containing Preservatives to Nonpreserved Tafluprost in Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. Comparison between Latanoprost, Travoprost, and Tafluprost in reducing intraocular pressure fluctuations in patients with glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Nortafluprost: A Technical Guide to its Prostaglandin FP Receptor Agonist Activity

This in-depth technical guide provides a comprehensive overview of the pharmacological activity of Nortafluprost as a potent and selective prostaglandin F (FP) receptor agonist. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, binding kinetics, and functional consequences of this compound's interaction with its target receptor. Furthermore, it offers detailed, field-proven methodologies for the characterization of this and similar compounds, ensuring scientific integrity and reproducibility.

Introduction: The Therapeutic Significance of FP Receptor Agonism

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of the optic nerve, often associated with elevated intraocular pressure (IOP).[1][2] Prostaglandin F2α (PGF2α) analogs are a first-line therapy for managing elevated IOP due to their efficacy, once-daily dosing, and favorable side-effect profile.[1][2][3] These drugs act by mimicking the endogenous PGF2α, binding to and activating the prostaglandin FP receptor, a G protein-coupled receptor (GPCR), primarily in the ciliary muscle.[3][4] This activation initiates a signaling cascade that ultimately increases the uveoscleral outflow of aqueous humor, the fluid within the eye, thereby reducing IOP.[1][4][5]

This compound, the biologically active carboxylic acid metabolite of the prodrug Tafluprost, is a potent and highly selective agonist for the FP receptor.[5][6][7] Its chemical structure, featuring two fluorine atoms at the C-15 position, confers high stability and enhanced affinity for the FP receptor.[5] This guide will explore the nuanced pharmacology of this compound, providing a robust framework for its study and the development of next-generation ocular hypotensive agents.

Molecular Mechanism of Action: From Receptor Binding to Cellular Response

The therapeutic effect of this compound is initiated by its specific binding to the prostaglandin FP receptor. This interaction triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G protein, specifically of the Gq family.[8][9]

The Gq Signaling Cascade

The activated Gαq subunit, with bound GTP, dissociates from the Gβγ dimer and stimulates the membrane-bound enzyme phospholipase C (PLC).[9][10][11] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10][11]

-

IP3-Mediated Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels.[9][10] This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a transient increase in intracellular calcium concentration.[8]

-

DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[9][11]

The downstream consequences of this signaling cascade in the ciliary muscle and other ocular tissues include the relaxation of ciliary smooth muscle and remodeling of the extracellular matrix, which are thought to facilitate the increase in uveoscleral outflow.[2][3]

Signaling Pathway of this compound at the FP Receptor

Caption: this compound-induced FP receptor signaling cascade.

Quantitative Pharmacology: Binding Affinity and Functional Potency

The efficacy of a receptor agonist is determined by its binding affinity (how tightly it binds to the receptor) and its functional potency (the concentration required to elicit a biological response). This compound exhibits a high affinity and potency for the FP receptor, which is a key factor in its therapeutic effectiveness.

| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| This compound (Tafluprost acid) | 0.4 [5][7] | 0.5 [12] |

| Latanoprost acid | 4.7[7] | 32-124[13] |

| Travoprost acid | 35 ± 5[13] | 1.4 - 3.6[13] |

| Bimatoprost acid | 83[13] | 2.8 - 3.8[13] |

Note: Ki and EC50 values can vary depending on the specific assay conditions and cell systems used.

Experimental Protocols for Characterization

The following section details standardized, step-by-step methodologies for the in vitro characterization of FP receptor agonists like this compound.

Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This competitive binding assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the FP receptor.[14][15]

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

-

Receptor Preparation:

-

Culture a suitable cell line (e.g., HEK293 or CHO cells) stably transfected with the human FP receptor.

-

Harvest the cells and prepare membrane fractions by homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following components in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4):

-

A fixed concentration of a suitable radioligand (e.g., [3H]-PGF2α) at or below its Kd value.

-

A range of concentrations of the unlabeled competitor (this compound).

-

The membrane preparation.

-

-

Include controls for total binding (radioligand and membranes, no competitor) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled FP agonist).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation:

-

Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C).

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Measuring Gq Activation via IP1 Accumulation

Since IP3 is rapidly metabolized, measuring the accumulation of its downstream metabolite, inositol monophosphate (IP1), in the presence of a phosphodiesterase inhibitor like LiCl, serves as a robust method to quantify Gq-coupled receptor activation.[16][17]

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Plate cells expressing the FP receptor in a 96-well plate and grow to near confluence.

-

-

Cell Stimulation:

-

Wash the cells with assay buffer.

-

Add stimulation buffer containing a range of concentrations of this compound and LiCl (typically 10-50 mM).

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Cell Lysis and IP1 Detection:

-

Lyse the cells according to the manufacturer's protocol of a commercially available IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

-

Add the HTRF reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).

-

Incubate to allow for the competitive binding reaction to occur.

-

-

Signal Measurement:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

-

-

Data Analysis:

-

Calculate the HTRF ratio and plot it against the log concentration of this compound.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

-

In Vivo Models for Efficacy and Safety Assessment

The ultimate validation of an ocular hypotensive agent's efficacy is demonstrated in relevant in vivo models. These models are crucial for understanding the drug's effects on IOP in a physiological context.

Ocular Normotensive and Hypertensive Animal Models

-

Normotensive Models: Cynomolgus monkeys are a commonly used non-human primate model due to their anatomical and physiological similarities to the human eye.[7] Rats can also be used for initial screening.[18]

-

Ocular Hypertensive Models:

-

Laser-Induced Ocular Hypertension: In this model, laser photocoagulation is applied to the trabecular meshwork of one eye in monkeys or rabbits to induce a sustained elevation in IOP. The contralateral eye serves as a control.

-

Steroid-Induced Ocular Hypertension: Chronic topical administration of corticosteroids can induce ocular hypertension in rabbits, providing a model to test the efficacy of IOP-lowering drugs.

-

Experimental Procedure for In Vivo IOP Studies

-

Animal Acclimation and Baseline IOP Measurement:

-

Acclimate the animals to the experimental procedures to minimize stress-induced IOP fluctuations.

-

Measure baseline IOP using a calibrated tonometer (e.g., pneumatonometer or Tono-Pen) at multiple time points.

-

-

Drug Administration:

-

Administer a single topical dose of this compound (or its prodrug, Tafluprost) in a suitable vehicle to one eye. The contralateral eye receives the vehicle alone as a control.

-

-

IOP Monitoring:

-

Measure IOP in both eyes at regular intervals post-dosing (e.g., 2, 4, 8, 12, and 24 hours) to determine the onset, peak effect, and duration of action.

-

-

Data Analysis:

-

Calculate the change in IOP from baseline for both treated and control eyes.

-

Compare the IOP reduction in the this compound-treated eye to the vehicle-treated eye to determine the drug's efficacy.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the observed effects.

-

Conclusion: A Potent and Selective FP Receptor Agonist

This compound stands out as a highly potent and selective FP receptor agonist. Its robust activity in lowering intraocular pressure is a direct consequence of its high affinity for the FP receptor and its efficient activation of the Gq signaling pathway, leading to an increase in uveoscleral outflow. The experimental methodologies detailed in this guide provide a comprehensive framework for the characterization of this compound and other FP receptor agonists, from molecular interactions to in vivo efficacy. A thorough understanding of these principles and techniques is paramount for the continued development of innovative therapies for glaucoma and other ocular hypertensive conditions.

References

-

Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension. PMC - NIH. [Link]

-

202514Orig1s000. accessdata.fda.gov. [Link]

-

In Vivo Effects of Prostaglandin Analogues Application by Topical Drops or Retrobulbar Injections on the Orbital Fat of a Rat Model. PubMed. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Laying Out Pathways With Rgraphviz. The R Journal. [Link]

-

Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. PubMed. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

-

Radioligand binding methods: practical guide and tips. ResearchGate. [Link]

-

How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov. [Link]

-

How Does Prostaglandin Analogs Treat Ocular Hypertension?. YouTube. [Link]

-

Clinical appraisal of tafluprost in the reduction of elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension. PMC - NIH. [Link]

-

Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. PMC - NIH. [Link]

-

Tools for GPCR drug discovery. PMC - NIH. [Link]

-

Graphviz - Making Super Cool Graphs. Jessica Dene Earley-Cha. [Link]

-

Pharmacological characteristics of AFP-168 (tafluprost), a new prostanoid FP receptor agonist, as an ocular hypotensive drug. ResearchGate. [Link]

-

Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension. PMC - PubMed Central. [Link]

-

Graphviz Examples and Tutorial. Sketchviz. [Link]

-

IP-One assay principle. (Left) Upon ligand stimulation of the GPCR... | Download Scientific Diagram. ResearchGate. [Link]

-

Tips for Pathway Schematic design? : r/bioinformatics. Reddit. [Link]

-

Ligand binding assay. Wikipedia. [Link]

-

Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling. PubMed. [Link]

-

Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. NIH. [Link]

-

Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers. [Link]

-

Tafluprost, a new potent prostanoid receptor agonist: a dose-response study on pharmacodynamics and tolerability in healthy volunteers. PubMed. [Link]

-

Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. PMC - NIH. [Link]

-

PLC-activation by G q @BULLETGTP and DAG and IP 3 signal transduction... | Download Scientific Diagram. ResearchGate. [Link]

-

GPCR Internalization Assay. Creative Bioarray. [Link]

-

Quantitative Properties and Receptor Reserve of the DAG and PKC Branch of G(q)-coupled Receptor Signaling. PubMed. [Link]

-

An experimental strategy to probe Gq contribution to signal transduction in living cells. PMC. [Link]

Sources

- 1. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Receptor-Ligand Binding Assays [labome.com]

- 16. researchgate.net [researchgate.net]

- 17. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vivo Effects of Prostaglandin Analogues Application by Topical Drops or Retrobulbar Injections on the Orbital Fat of a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Biological Activity of Nortafluprost

This document provides a comprehensive technical overview of the methodologies used to characterize the in vitro biological activity of Nortafluprost. As a synthetic analog of prostaglandin F2α (PGF2α), this compound is primarily investigated for its therapeutic potential in ophthalmology, specifically for the reduction of intraocular pressure (IOP) in conditions like glaucoma.[1][2][3] Its mechanism of action, like other PGF2α analogs, is centered on its interaction with the prostaglandin F (FP) receptor.[4][5][6][7] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols but the causal logic behind experimental design, ensuring a robust and self-validating approach to characterization.

Section 1: Receptor Binding Profile and Selectivity

Expertise & Experience: The foundational step in characterizing any receptor-targeted therapeutic is to define its binding affinity and selectivity. For this compound, which is an ester prodrug, the biologically active molecule is its free acid form, hereafter referred to as this compound acid. This is a common strategy among prostaglandin analogs to enhance corneal penetration.[8][9][10][11] The primary therapeutic target is the FP receptor, a G-protein coupled receptor (GPCR).[5][12] However, to ensure a favorable safety profile, it is critical to demonstrate minimal affinity for other prostanoid receptors (DP, EP, IP, TP), thereby reducing the potential for off-target effects.

Core Methodology: Competitive Radioligand Binding Assay

A competitive radioligand binding assay is the gold standard for determining the binding affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled compound. The principle relies on the ability of the unlabeled ligand (this compound acid) to compete with a radiolabeled ligand for binding to the target receptor.[10][13]

Trustworthiness: The validity of this assay is ensured by using a well-characterized system: membranes from a cell line (e.g., HEK-293) stably overexpressing a single, specific human prostanoid receptor subtype. This eliminates confounding variables from other receptor types that might be present in native tissues.

Experimental Protocol: FP Receptor Competitive Binding Assay

-

Receptor Source Preparation:

-

Culture HEK-293 cells stably transfected with the human FP receptor (HEK-FP).

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Execution:

-

In a 96-well plate, combine the following in order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

A fixed concentration of a high-affinity FP receptor radioligand, such as [³H]-PGF2α (typically at a concentration near its Kₑ).

-

A range of concentrations of the unlabeled competitor, this compound acid (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Cell membranes (e.g., 10-20 µg of protein per well).

-

-

Nonspecific Binding Control: A set of wells containing a high concentration of an unlabeled, potent FP agonist (e.g., 10 µM Fluprostenol) to saturate all specific binding sites.

-

Total Binding Control: A set of wells with only the radioligand and membranes, without any competitor.

-

-

Incubation & Termination:

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Acquisition & Analysis:

-

Place the filter discs into scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate the IC₅₀ value (the concentration of this compound acid that displaces 50% of the specific radioligand binding) by fitting the data to a nonlinear regression model (log[inhibitor] vs. response).

-

Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation :

-

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

-

Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

-

Causality Behind Choices: Using a radiolabeled agonist like [³H]-PGF2α ensures that the binding pocket being probed is the orthosteric site relevant for functional activation. The Cheng-Prusoff correction is essential for accurately determining the Kᵢ, as it accounts for the influence of the radioligand's concentration and affinity on the measured IC₅₀.

Secondary Signaling Pathway: MAPK/ERK Activation

FP receptor activation can also induce the phosphorylation of extracellular signal-regulated kinases (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) pathway. [12][14]This often occurs through a G-protein-dependent transactivation of the epidermal growth factor receptor (EGFR). [4]The activated EGFR initiates the canonical Ras-Raf-MEK-ERK cascade, leading to the phosphorylation of ERK1/2. [15][16][17]Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression involved in cellular processes like proliferation and differentiation. [14][17]

Sources

- 1. glaucomafoundation.org [glaucomafoundation.org]

- 2. Glaucoma - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 3. Tafluprost: a novel prostaglandin analog for treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 5. Optimization of the prostaglandin F2α receptor for structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. What is the mechanism of Tafluprost? [synapse.patsnap.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. FP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 16. sinobiological.com [sinobiological.com]

- 17. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular and Pharmacokinetic Distinctions Between Nortafluprost and Tafluprost

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin F2α (PGF2α) analogues are the cornerstone of modern therapy for open-angle glaucoma and ocular hypertension, prized for their potent intraocular pressure (IOP)-lowering effects.[1] Tafluprost, a highly selective FP receptor agonist, is a prominent member of this class. This guide provides an in-depth analysis of the molecular distinctions between Tafluprost and its analogue, Nortafluprost. The core structural difference lies in the ester promoiety attached to the C-1 carboxyl group: Tafluprost is an isopropyl ester, whereas this compound is an ethyl ester. Both are prodrugs that undergo hydrolysis by corneal esterases to release the same biologically active metabolite, tafluprost acid.[2][3] This distinction in the ester group, while seemingly minor, is critical as it directly influences the prodrug's physicochemical properties, which in turn dictate its corneal penetration, rate of bioactivation, and overall pharmacokinetic profile. This paper will dissect these differences, explore their mechanistic implications, and provide the technical framework for their comparative evaluation.

Introduction: The Prostaglandin Analogue Prodrug Strategy

The efficacy of topical ophthalmic drugs is fundamentally limited by their ability to penetrate the multi-layered barrier of the cornea and reach target tissues in a therapeutically relevant concentration. Prostaglandin F2α analogues in their biologically active carboxylic acid form are relatively polar, which impedes their passive diffusion across the lipophilic corneal epithelium.

To overcome this, the prodrug strategy is employed, wherein the carboxylic acid is masked with a lipophilic ester group.[4] This increases the molecule's overall lipophilicity, enhancing its partitioning into the corneal membrane.[1] Once within the cornea, endogenous enzymes, primarily corneal esterases, hydrolyze the ester bond, releasing the active carboxylic acid in the aqueous humor where it can bind to its target receptors.[3][5] The choice of this ester promoiety is a critical drug design decision, balancing lipophilicity, aqueous solubility, and the kinetics of enzymatic cleavage.

Core Molecular Distinction: Isopropyl vs. Ethyl Ester

The defining molecular difference between Tafluprost and this compound is the nature of the C-1 ester group. Both molecules share the identical active parent structure, a fluorinated PGF2α analogue.

-

Tafluprost is the isopropyl ester of tafluprost acid.[3]

-

This compound is the ethyl ester of tafluprost acid.

This seemingly subtle substitution of an isopropyl group (C₃H₇) with an ethyl group (C₂H₅) alters the molecule's fundamental properties, including molecular weight, lipophilicity, and steric hindrance at the site of enzymatic action.

Structural and Physicochemical Comparison

The table below summarizes the key molecular and physical properties derived from this structural change.

| Property | Tafluprost | This compound | Rationale for Difference |

| IUPAC Name | Isopropyl (Z)-7-{(1R,2R,3R,5S)-2-[[(1E)-3,3-difluoro-4-phenoxybut-1-en-1-yl]oxy]-3,5-dihydroxycyclopentyl}hept-5-enoate | ethyl (Z)-7-((1R,2R,3R,5S)-2-((E)-3,3-difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoate | Reflects the isopropyl vs. ethyl ester moiety. |

| Molecular Formula | C₂₅H₃₄F₂O₅ | C₂₄H₃₂F₂O₅ | This compound has one fewer carbon and two fewer hydrogen atoms due to the ethyl group. |

| Molecular Weight | 452.53 g/mol | 438.51 g/mol | Direct consequence of the difference in the ester group's mass. |

| Promoieties | Isopropyl Group | Ethyl Group | The key structural variable. |

| Active Metabolite | Tafluprost Acid | Tafluprost Acid | Both prodrugs hydrolyze to the same active compound. |

Visualization of the Molecular Difference

The following diagram illustrates the structural relationship between Tafluprost, this compound, and their common active metabolite, tafluprost acid.

Caption: Prodrug bioactivation pathway.

Pharmacokinetic and Pharmacodynamic Implications

The ethyl-versus-isopropyl ester modification is predicted to have the most significant impact on two key pharmacokinetic parameters: corneal penetration and the rate of enzymatic hydrolysis.

Corneal Penetration

The transcorneal flux of a topical drug is governed by its lipophilicity (logP). A more lipophilic compound will more readily partition into the lipid-rich corneal epithelium. Generally, increasing the alkyl chain length of an ester increases lipophilicity. Therefore, the isopropyl ester of Tafluprost is expected to be more lipophilic than the ethyl ester of this compound.

This suggests that Tafluprost may exhibit enhanced corneal penetration compared to this compound, potentially leading to a higher concentration of the prodrug in the cornea available for hydrolysis. However, an optimal lipophilicity exists; excessively high lipophilicity can lead to drug sequestration in the corneal tissue and slower release into the aqueous humor. Studies on other prostaglandin analogues have shown that even subtle changes to the ester group can significantly alter penetration rates.[6]

Rate of Hydrolysis by Corneal Esterases

The conversion of the prodrug to the active tafluprost acid is a critical activation step. The rate of this hydrolysis is dependent on the steric and electronic properties of the ester group. Corneal esterases, such as butyrylcholinesterase, are responsible for this bioconversion.[5]

The bulkier isopropyl group presents greater steric hindrance to the active site of the esterase enzyme compared to the less bulky ethyl group. Consequently, it can be hypothesized that This compound (ethyl ester) may undergo more rapid hydrolysis to tafluprost acid than Tafluprost (isopropyl ester) . A study comparing methyl and isopropyl ester prodrugs of a different ophthalmic agent demonstrated that the isopropyl ester was chemically more stable and hydrolyzed at a different rate in ocular tissues compared to the methyl ester.[7] This principle suggests that the rate of bioactivation is a key variable between this compound and Tafluprost. A faster hydrolysis rate could lead to a more rapid onset of action, but might also result in higher concentrations of the active acid in the superficial corneal layers, potentially leading to tolerability issues.

Shared Mechanism of Action: FP Receptor Agonism

Once hydrolyzed, both prodrugs yield tafluprost acid, which is the pharmacologically active entity. Tafluprost acid is a potent and highly selective agonist of the prostaglandin F (FP) receptor.[3] The binding affinity of tafluprost acid for the human FP receptor is exceptionally high, with a reported inhibition constant (Ki) of 0.4 nM .[3] Its affinity is approximately 12 times higher than that of latanoprost acid.[2]

Activation of FP receptors located in the ciliary muscle and other tissues within the uveoscleral pathway triggers a cascade of intracellular signaling events. This leads to the remodeling of the extracellular matrix and relaxation of the ciliary muscle, which in turn increases the outflow of aqueous humor from the eye through the uveoscleral pathway.[3][8] This enhanced drainage is the direct mechanism responsible for the reduction of intraocular pressure.

Signaling Pathway Visualization

The diagram below outlines the common signaling pathway initiated by tafluprost acid upon its release from either prodrug.

Caption: Mechanism of action for tafluprost acid.

Experimental Protocol: Comparative Receptor Binding Affinity Assay

To confirm that both prodrugs act via the same active metabolite, a competitive radioligand binding assay is essential to determine the binding affinity (Ki) of tafluprost acid for the human FP receptor.

Objective: To quantify the binding affinity of tafluprost acid for the human prostaglandin F (FP) receptor using a competitive radioligand binding assay.

Materials:

-

HEK293 cells stably expressing the human FP receptor.

-

Cell membrane preparation buffer (e.g., Tris-HCl, MgCl₂, EDTA).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Radioligand: [³H]-PGF2α or another suitable radiolabeled FP receptor agonist.

-

Competitor ligand: Tafluprost acid, analytical grade.

-

Non-specific binding control: Unlabeled PGF2α (at high concentration, e.g., 10 µM).

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration manifold and vacuum pump.

-

Liquid scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture HEK293-hFP cells to confluence.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the total protein concentration using a Bradford or BCA assay. Store aliquots at -80°C.

-

-

Competitive Binding Assay:

-

Prepare serial dilutions of the competitor, tafluprost acid, in assay buffer (e.g., from 10⁻¹² M to 10⁻⁵ M).

-

In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-Specific Binding (NSB): Membrane preparation, radioligand, and a saturating concentration of unlabeled PGF2α.

-

Competitor Binding: Membrane preparation, radioligand, and each concentration of the tafluprost acid serial dilution.

-

-

Incubate all tubes/wells at a set temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using the filtration manifold. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash each filter with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place each filter into a scintillation vial, add scintillation cocktail, and vortex.

-

Quantify the radioactivity (in disintegrations per minute, DPM) on each filter using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average DPM from the NSB wells from all other wells.

-

Plot the percentage of specific binding against the log concentration of the competitor (tafluprost acid).

-

Fit the data to a one-site competition model using non-linear regression analysis (e.g., using GraphPad Prism or similar software) to determine the IC₅₀ value (the concentration of tafluprost acid that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the FP receptor.

-

Conclusion

The primary molecular difference between this compound and Tafluprost is the substitution of an ethyl ester for an isopropyl ester at the C-1 position. Both are prodrugs designed to deliver the same highly potent active metabolite, tafluprost acid, to the anterior chamber of the eye. This structural alteration does not change the mechanism of action at the molecular target but is fundamentally significant for the drug's pharmacokinetic profile. The change in the ester promoiety directly influences the molecule's lipophilicity and steric properties, which are expected to alter the rates of corneal penetration and enzymatic bioactivation. While Tafluprost's isopropyl ester is a clinically validated choice, the properties of this compound's ethyl ester suggest a potentially different pharmacokinetic profile, which could theoretically translate to variations in onset of action, bioavailability, and ocular tolerability. Further non-clinical studies directly comparing the corneal flux and hydrolysis kinetics of these two specific prodrugs are necessary to fully elucidate the practical consequences of this molecular difference.

References

- Dams, I., Wasyluk, J., Prost, M., & Kutner, A. (2013). A Novel Convergent Synthesis of the Potent Antiglaucoma Agent Tafluprost. Molecules, 22(2), 217.

- Gallo, B., & Simmons, S. T. (2012). Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension. Clinical Medicine Insights: Therapeutics, 4, CMT.S8639.

- Parrish, R. K., & Tanna, A. P. (2020). An Asymmetric Suzuki–Miyaura Approach to Prostaglandins: Synthesis of Tafluprost. Organic Letters, 22(8), 3028-3032.

- Kutner, A., & Prost, M. (2017). A Novel Convergent Synthesis of the Potent Antiglaucoma Agent Tafluprost. PubMed.

- Prost, M., & Kutner, A. (2017). A Novel Convergent Synthesis of the Potent Antiglaucoma Agent Tafluprost. Semantic Scholar.

- Synthesis of tafluprost. (n.d.).

- Majumdar, S., & Nashed, Y. (2000). In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor. Journal of Pharmacy and Pharmacology, 52(9), 1113-1122.

- Bito, L. Z., & Baroody, R. A. (1987). The ocular pharmacokinetics of eicosanoids and their derivatives. 1. Comparison of ocular eicosanoid penetration and distribution following the topical application of PGF2 alpha, PGF2 alpha-1-methyl ester, and PGF2 alpha-1-isopropyl ester. Experimental Eye Research, 44(2), 217-228.

- Ghate, D., & Edelhauser, H. F. (2006). Penetration of natural prostaglandins and their ester prodrugs and analogs across human ocular tissues in vitro. Journal of Ocular Pharmacology and Therapeutics, 22(4), 253-261.

- Ghate, D., & Edelhauser, H. F. (2006). Penetration of Natural Prostaglandins and Their Ester Prodrugs and Analogs Across Human Ocular Tissues in Vitro. Semantic Scholar.

- Sharif, N. A., & Kelly, C. R. (2011). The Pharmacology of Prostaglandin Analogues. Ento Key.

- Hollo, G. (2007). Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension. Clinical Ophthalmology, 1(4), 413–419.

- Stjernschantz, J. (2001). From PGF2a-Isopropyl Ester to Latanoprost: A Review of the Development of Xalatan: The Proctor Lecture. Investigative Ophthalmology & Visual Science, 42(6), 1134-1145.

- BenchChem. (2025). Application Note: Determination of Tafluposide Binding Affinity to the Prostaglandin FP Receptor.

- Stjernschantz, J., & Resul, B. (1992). [Pharmacodynamics and pharmacokinetics of prostaglandins and their derivates in eye tissues]. Klinische Monatsblätter für Augenheilkunde, 201(2), 89-96.

- Chemignition. (2025). Tafluprost: Structure, Properties, Pharmacology, and Safety.

- Pharmacokinetics of prostaglandin analogues. (n.d.).

- Stjernschantz, J., & Resul, B. (1992). [Pharmacodynamics and pharmacokinetics of prostaglandins and their derivates in eye tissues].

- Lee, V. H. L., & Smith, R. E. (1985). Effect of Substrate Concentration, Product Concentration, and Peptides on the In Vitro Hydrolysis of Model Ester Prodrugs by Corneal Esterases. Journal of Ocular Pharmacology, 1(4), 345-354.

- U.S.

- Tang, W., Zhang, F., & Liu, K. (2021). Analysis of the Responsiveness of Latanoprost, Travoprost, Bimatoprost, and Tafluprost in the Treatment of OAG/OHT Patients. Journal of Ophthalmology, 2021, 6680921.

- Deshpande, G., Schoenwald, R. D., & Duffel, M. W. (2000). In Vitro and Ex Vivo Hydrolysis Rates of Ethacrynate Esters and Their Relationship to Intraocular Pressure in the Rabbit Eye. Journal of Ocular Pharmacology and Therapeutics, 16(6), 513-525.

- Majumdar, S., & Mitra, A. K. (2008). Prodrug Strategies in Ocular Drug Delivery. Current Pharmaceutical Design, 14(7), 607-617.

- Jwala, J., & Boddu, S. H. S. (2020). Ocular prodrugs: Attributes and challenges. Journal of Drug Delivery Science and Technology, 59, 101861.

Sources

- 1. The ocular pharmacokinetics of eicosanoids and their derivatives. 1. Comparison of ocular eicosanoid penetration and distribution following the topical application of PGF2 alpha, PGF2 alpha-1-methyl ester, and PGF2 alpha-1-isopropyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ocular prodrugs: Attributes and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Penetration of natural prostaglandins and their ester prodrugs and analogs across human ocular tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of the Responsiveness of Latanoprost, Travoprost, Bimatoprost, and Tafluprost in the Treatment of OAG/OHT Patients - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the therapeutic potential of Nortafluprost

An In-Depth Technical Guide to the Therapeutic Potential of Nortafluprost

Authored by: Gemini, Senior Application Scientist

Abstract

Prostaglandin F2α (PGF2α) analogs have become a cornerstone in the management of open-angle glaucoma and ocular hypertension, primarily due to their profound efficacy in lowering intraocular pressure (IOP)[1][2]. This compound, an active metabolite and analog of tafluprost, represents a significant molecule within this therapeutic class. This technical guide provides a comprehensive investigation into the therapeutic potential of this compound, designed for researchers, scientists, and drug development professionals. We will dissect its molecular mechanism of action, detail robust preclinical evaluation methodologies, present comparative pharmacological data, and explore future research avenues. The narrative emphasizes the causal links between molecular interactions, cellular responses, and physiological outcomes, providing a framework for its continued investigation and development.

The Molecular Target: Prostaglandin F Receptor (FP Receptor)

This compound, like other PGF2α analogs, exerts its therapeutic effect by acting as a selective agonist for the Prostaglandin F Receptor (FP receptor), a member of the G-protein-coupled receptor (GPCR) superfamily[3][4]. Understanding this receptor is fundamental to appreciating the drug's mechanism.

FP Receptor Signaling Cascade

The FP receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein[3][5]. Upon agonist binding, a conformational change in the receptor activates Gq, initiating a well-defined intracellular signaling cascade.

-

Activation of Phospholipase C (PLC): The activated Gq protein stimulates PLC.

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG)[3].

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+)[3][6].

-

Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C, which then phosphorylates various downstream target proteins, leading to the ultimate cellular response[7].

This signaling pathway is the primary driver of the physiological effects mediated by this compound.

Caption: Experimental workflow for a calcium mobilization functional assay.

Step-by-Step Protocol:

-

Cell Culture: Seed HEK293 cells stably expressing the human FP receptor into black-walled, clear-bottom 96-well microplates.

-

Dye Loading: The following day, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer solution and incubate. This dye is non-fluorescent until it binds to free intracellular Ca2+.

-

Compound Preparation: Prepare serial dilutions of this compound in a separate compound plate.

-

Measurement: Use a plate reader capable of fluidic additions and kinetic reading, such as a Fluorometric Imaging Plate Reader (FLIPR).

-

Execution: The instrument measures a baseline fluorescence, then automatically adds the this compound dilutions to the cell plate and continues to record the fluorescence signal over time.

-

Data Analysis: The peak fluorescence response is measured for each concentration. These values are plotted against the logarithm of the drug concentration to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) are determined.

Causality: This assay directly links receptor activation by this compound to a key downstream signaling event (calcium release), providing a quantitative measure of the drug's functional activity.

Preclinical Evaluation: In Vivo Models

In vivo studies are critical for evaluating the therapeutic efficacy and safety of this compound in a complex biological system.

Ocular Hypotensive Efficacy Model

Objective: To determine the IOP-lowering effect of topically administered this compound.

Principle: The IOP of healthy or glaucoma-induced animal models is measured at baseline and at various time points after administration of the drug. Rabbits and non-human primates are commonly used models.[8]

Step-by-Step Protocol:

-

Animal Acclimation: Acclimate animals (e.g., male Dutch rabbits) to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.[8]

-

Baseline IOP Measurement: Measure the baseline IOP in both eyes of each animal using a calibrated applanation tonometer. Multiple readings should be taken and averaged.

-

Drug Administration: Administer a single drop of the this compound formulation (e.g., 50 µL) to one eye (treated eye), and a vehicle control to the contralateral eye.[8]

-

Post-Treatment IOP Measurement: Measure IOP in both eyes at regular intervals post-administration (e.g., 2, 4, 8, 12, and 24 hours).

-

Data Analysis: Calculate the change in IOP from baseline for both the treated and vehicle control eyes at each time point. The primary endpoints are the maximum IOP reduction and the duration of the effect.

-

Dose-Response: Repeat the protocol with different concentrations of this compound to establish a dose-response relationship.

Self-Validation: The use of a vehicle control in the contralateral eye of the same animal is a critical internal control, accounting for diurnal variations in IOP and systemic effects.

Comparative Pharmacology

The therapeutic value of this compound is best understood in the context of other established PGF2α analogs. Its parent drug, tafluprost, has been extensively compared to other first-line agents like latanoprost and travoprost. These studies consistently show that tafluprost has a potent IOP-lowering effect, comparable and in some cases superior to its counterparts.[4][9]

| Feature | Tafluprost (Parent of this compound) | Latanoprost | Travoprost |

| Typical Concentration | 0.0015% [10] | 0.005% [10] | 0.004% [10] |

| Receptor Affinity | High affinity for FP receptor [4] | High affinity for FP receptor | High affinity for FP receptor |

| Mean IOP Reduction | ~27-31% [9][10] | ~26-31% [9][10] | ~28-32% [2] |

| Key Adverse Effect | Conjunctival hyperemia [11] | Conjunctival hyperemia, eyelash growth, iris discoloration [11] | Conjunctival hyperemia [11] |

| Preservative Status | Available in preservative-free formulations [9][12] | Typically contains Benzalkonium Chloride (BAK) [11] | Contains Polyquad or BAK [11] |

Data synthesized from multiple clinical and preclinical studies. The IOP reduction percentages are approximate and can vary based on the patient population and study design.

A key advantage of the tafluprost/nortafluprost platform is the availability of a preservative-free formulation, which can reduce ocular surface disease and improve tolerability in patients sensitive to preservatives like BAK.[9][13]

Future Therapeutic Potential and Research Directions